molecular formula C12H15ClN2O2 B2508033 (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride CAS No. 2470280-01-2

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2508033
CAS No.: 2470280-01-2
M. Wt: 254.71
InChI Key: XHHFEVHSOOFMGW-PPHPATTJSA-N
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Description

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acid precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride include:

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

What sets this compound apart is its specific structural configuration and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHFEVHSOOFMGW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470280-01-2
Record name (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride
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